![molecular formula C17H14FN3O4S2 B3010241 3-fluoro-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide CAS No. 1002483-83-1](/img/structure/B3010241.png)
3-fluoro-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide
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Description
The compound 3-fluoro-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide is a derivative of benzenesulfonamide, a class of compounds known for their diverse biological activities, including antibacterial properties and enzyme inhibition. While the specific compound is not directly mentioned in the provided papers, the general class of benzenesulfonamides is well-represented, with various derivatives synthesized for different biochemical applications.
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives often involves the introduction of various substituents to the benzenesulfonamide core to enhance biological activity or selectivity. For example, the introduction of a fluorine atom at the ortho position to the sulfonamide group on the phenyl ring has been shown to preserve COX-2 potency and increase COX1/COX-2 selectivity in COX-2 inhibitors . Similarly, copper-catalyzed C(sp3)–H direct imidation of methyl sulfides with N-fluorobenzenesulfonimide has been used to transform various methyl sulfides into corresponding N-((phenylthio)methyl)-benzenesulfonamide derivatives . These methods could potentially be applied or adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is often characterized using various spectroscopic techniques and X-ray diffraction. For instance, the crystal structure of 3-bromo-N-(3-fluorophenyl)benzenesulfonamide was confirmed by FTIR, NMR, MS spectroscopies, and X-ray diffraction . Density functional theory (DFT) calculations can also be used to predict and analyze the molecular structure, electrostatic potential, and frontier molecular orbitals, providing insights into the physical and chemical properties of the molecule .
Chemical Reactions Analysis
Benzenesulfonamide derivatives participate in various chemical reactions, depending on their substituents. For example, N-demethylation of N-methyl amides using N-fluorobenzenesulfonimide as an oxidant has been achieved with the aid of a copper catalyst, leading to the formation of N-(phenylsulfonyl)benzenesulfonamide . The reactivity of these compounds can be influenced by the presence of electron-withdrawing or electron-donating groups, which can affect the outcome of the reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives are closely related to their molecular structure. The introduction of substituents such as fluorine can significantly affect these properties. For instance, the stability of N-(4-fluorophenyl)-3-fluoropropanesulfonamide against enzymatic degradation was investigated, which is relevant for the development of imaging agents for positron emission tomography (PET) . The vibrational frequencies obtained from spectroscopic analysis can reveal additional physicochemical properties of these compounds .
Scientific Research Applications
1. Biochemical Evaluation as Kynurenine 3-Hydroxylase Inhibitors
- Research Focus : The synthesis and biochemical characterization of benzenesulfonamides, including derivatives similar to 3-fluoro-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide, as inhibitors of kynurenine 3-hydroxylase have been studied. These compounds demonstrated high-affinity inhibition of this enzyme, crucial in neurological and psychiatric disorders (Röver et al., 1997).
2. Development of Cyclooxygenase-2 Inhibitors
- Research Focus : Benzenesulfonamide derivatives have been explored for their ability to inhibit cyclooxygenase-2 (COX-2), with specific interest in how fluorine atom introduction affects selectivity and potency. This line of research is vital for developing treatments for conditions like rheumatoid arthritis and acute pain (Hashimoto et al., 2002).
3. Carbonic Anhydrase Inhibition for Potential Therapeutic Applications
- Research Focus : Studies on benzenesulfonamide derivatives incorporating triazene moieties showed potent inhibitory properties against carbonic anhydrases, with significant implications in conditions where the activity of these enzymes is dysregulated (Bilginer et al., 2019).
4. Synthesis of Fluorinated Isoquinolines and Quinolines
- Research Focus : Research has been conducted on the synthesis of fluorinated isoquinolines and quinolines using benzenesulfonamide moieties. These compounds have diverse applications in pharmaceutical and material sciences (Ichikawa et al., 2006).
5. Antimicrobial and Anticancer Potential
- Research Focus : The synthesis of various benzenesulfonamide derivatives, including those structurally related to 3-fluoro-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide, has been explored for their antimicrobial and anticancer properties. This highlights the potential use of these compounds in treating infectious diseases and cancer (Zeng et al., 2016).
properties
IUPAC Name |
3-fluoro-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O4S2/c1-26(22,23)17-9-8-16(19-20-17)12-4-2-6-14(10-12)21-27(24,25)15-7-3-5-13(18)11-15/h2-11,21H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZRHJWLWFXKMAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=CC(=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide |
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